2-(Benzylamino)-5-nitrobenzonitrile
Overview
Description
2-(Benzylamino)-5-nitrobenzonitrile is an organic compound that features a benzylamino group and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of a benzylamino group. One common method starts with the nitration of benzonitrile to form 5-nitrobenzonitrile. This intermediate is then reacted with benzylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, employing larger reactors and more efficient purification techniques. Continuous flow reactors and automated systems could be used to enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(Benzylamino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Benzylidene derivatives or imines.
Scientific Research Applications
2-(Benzylamino)-5-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-aminobenzonitrile: A reduced form of the compound with an amino group instead of a nitro group.
2-(Benzylamino)-5-chlorobenzonitrile: A derivative with a chloro group instead of a nitro group.
2-(Benzylamino)-5-methylbenzonitrile: A derivative with a methyl group instead of a nitro group.
Uniqueness
2-(Benzylamino)-5-nitrobenzonitrile is unique due to the presence of both a benzylamino group and a nitro group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(benzylamino)-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBGADRPVXUZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260692 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85020-88-8 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85020-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.